molecular formula C8H13N3S B101490 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine CAS No. 17386-09-3

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

Cat. No. B101490
CAS RN: 17386-09-3
M. Wt: 183.28 g/mol
InChI Key: UYCNPLJANDOZKX-UHFFFAOYSA-N
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Description

The compound "4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine" is a derivative of thiazol-2-amine, which is a core structure in various biologically active compounds. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen, which is often found in substances with a wide range of therapeutic applications.

Synthesis Analysis

The synthesis of related thiazol-2-amine derivatives has been reported in the literature. For instance, N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Similarly, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine".

Molecular Structure Analysis

The structure of thiazol-2-amine derivatives has been extensively studied. For example, the structure of N-allyl derivatives of thiazol-2-yl amines was investigated using NMR spectroscopy, X-ray crystallography, and DFT computations, revealing that these compounds exist in the exo-amino tautomeric form in both solution and solid state . Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine showed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol, some of which possess divalent N(I) character .

Chemical Reactions Analysis

The thiazol-2-amine moiety is reactive and can participate in various chemical reactions. The presence of the amino group allows for further functionalization. For instance, the synthesis of thiazolidinones and Mannich bases from 4-amino-triazole-thiol derivatives demonstrates the versatility of the amino group in facilitating the formation of new bonds and rings . Arylazothiazoles and 1,3,4-thiadiazoles were synthesized from thiosemicarbazides and thiocarbohydrazides, showcasing the reactivity of the thiazole ring in cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives are influenced by their molecular structure. The tautomeric preferences, electron distribution, and protonation energy are key factors that determine the properties of these compounds . The presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, also plays a significant role in the stability and reactivity of these molecules .

Scientific Research Applications

Synthesis and Biological Activity 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine and its derivatives are often synthesized for their potential antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit significant activity against various strains of bacteria and fungi. For instance, novel heterocyclic compounds synthesized from 4-(naphthalen-2-yl)thiazol-2-amine demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against different fungal strains, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Chemical Structure and Electron Distribution The chemical structure and electron distribution within 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine derivatives can influence their biological and chemical properties. Quantum chemical analysis of similar compounds, such as N-(pyridin-2-yl)thiazol-2-amine, revealed competitive isomeric structures, divalent N(I) character, and preferences in tautomeric states, which are crucial for their therapeutic potential and interaction with biological molecules (Bhatia, Malkhede, & Bharatam, 2013).

Acetylcholinesterase Inhibition Derivatives synthesized using 1-(2-aminoethyl)pyrrolidine as amine precursor showed promising activity as acetylcholinesterase inhibitors, which is significant for the treatment of neurodegenerative diseases such as Alzheimer's. The study highlights the potential of these compounds in the development of new therapeutic agents targeting the central nervous system (das Neves et al., 2019).

Anticancer Activity Certain derivatives have been synthesized with a focus on anticancer activity. For example, arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel basic catalyst showed promising anticancer activity against colon and liver carcinoma cell lines. This indicates the potential application of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine derivatives in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Corrosion Inhibition Apart from biomedical applications, derivatives of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine have also been studied for their potential as corrosion inhibitors, particularly for copper in acidic environments. This highlights the chemical versatility and industrial application of these compounds in protecting metals from corrosion (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).

Future Directions

The future directions for research on “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” could include further investigation into its synthesis, properties, and potential applications. Pyrrolidine derivatives are of great interest in drug discovery due to their wide range of biological activities .

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCNPLJANDOZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366469
Record name 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

CAS RN

17386-09-3
Record name 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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